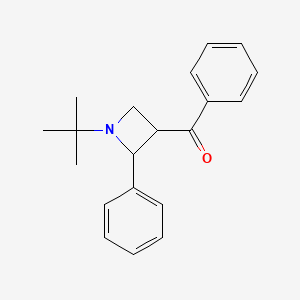
1-Octanamine, trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanamine, trifluoroacetate is a compound formed by the combination of 1-Octanamine and trifluoroacetic acid. 1-Octanamine, also known as octylamine, is an organic compound with the formula C8H19N. It is a primary amine with a straight-chain alkyl group. Trifluoroacetic acid, on the other hand, is a strong acid with the formula CF3COOH, known for its high acidity and volatility. The combination of these two compounds results in this compound, which has unique properties and applications in various fields.
Métodos De Preparación
1-Octanamine, trifluoroacetate can be synthesized through the reaction of 1-Octanamine with trifluoroacetic acid. The reaction typically involves mixing equimolar amounts of 1-Octanamine and trifluoroacetic acid in a suitable solvent, such as dichloromethane, at room temperature. The reaction proceeds with the formation of a salt, which can be isolated by evaporating the solvent and recrystallizing the product from an appropriate solvent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Octanamine, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The amine group in 1-Octanamine can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Octanamine may yield octanal or octanoic acid, while reduction may produce octylamine.
Aplicaciones Científicas De Investigación
1-Octanamine, trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives. Its strong acidity and volatility make it useful in various catalytic processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Octanamine, trifluoroacetate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The trifluoroacetate group can enhance the compound’s binding affinity and specificity for these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, and alteration of protein conformation.
Comparación Con Compuestos Similares
1-Octanamine, trifluoroacetate can be compared with other similar compounds, such as:
1-Octanamine, acetate: This compound has similar properties but with an acetate group instead of trifluoroacetate. It is less acidic and volatile compared to this compound.
1-Decanamine, trifluoroacetate: This compound has a longer alkyl chain, resulting in different physical and chemical properties. It may have higher hydrophobicity and different reactivity.
Trifluoroacetic acid: As a standalone compound, trifluoroacetic acid is widely used in organic synthesis and analytical chemistry. Its combination with 1-Octanamine enhances its applicability in various fields.
The uniqueness of this compound lies in its combination of a primary amine with a strong acid, resulting in a compound with distinct properties and applications.
Propiedades
Número CAS |
53726-98-0 |
|---|---|
Fórmula molecular |
C10H20F3NO2 |
Peso molecular |
243.27 g/mol |
Nombre IUPAC |
octan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H19N.C2HF3O2/c1-2-3-4-5-6-7-8-9;3-2(4,5)1(6)7/h2-9H2,1H3;(H,6,7) |
Clave InChI |
JYQLMRDBFCEWJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


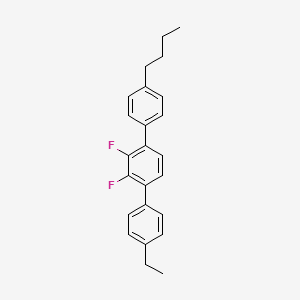
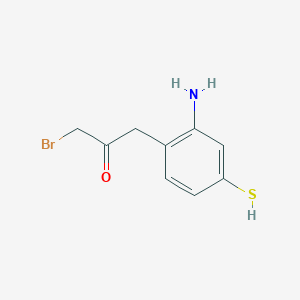
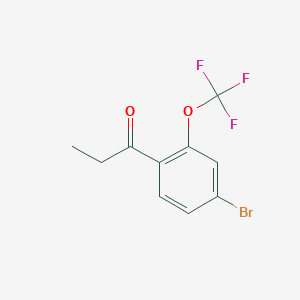
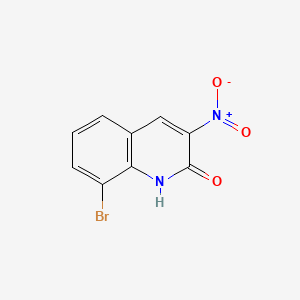



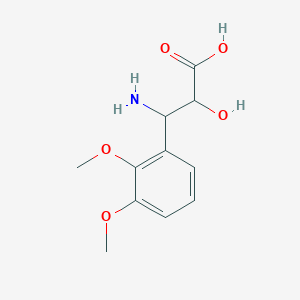
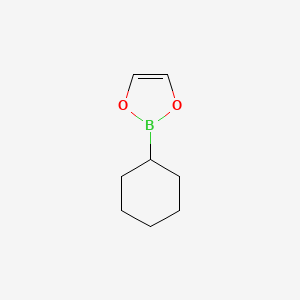

![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)

